Thiazol-4-ylmethanamine
Overview
Description
Thiazol-4-ylmethanamine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities.
Mechanism of Action
Target of Action
Thiazol-4-ylmethanamine, also known as 1,3-thiazol-4-ylmethanamine, is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may interact with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazol-4-ylmethanamine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, such as those in the glycolytic pathway. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s interactions with proteins can also affect protein folding and stability, which are critical for proper cellular function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound has been observed to impact cell signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways help in the biotransformation of this compound, making it more hydrophilic and easier to excrete from the body. The interactions with metabolic enzymes can also affect the levels of metabolites and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that this compound reaches the appropriate site of action, where it can exert its effects on cellular processes. The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-4-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of thiazole with formaldehyde and ammonia under controlled conditions. This method typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalysts and automated systems helps in achieving high production rates while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: Thiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiazole-4-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Thiazole-4-carboxylic acid.
Reduction: Thiazol-4-ylmethanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazol-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential as anticancer and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activities.
Thiazol-2-ylmethanamine: A similar compound with the amino group at a different position on the thiazole ring.
Thiazol-5-ylmethanamine: Another isomer with potential biological activities.
Uniqueness: Thiazol-4-ylmethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. Compared to its isomers, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTUUFQKDATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567726 | |
Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-30-0 | |
Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-thiazol-4-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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